Cas no 2228546-52-7 (5-(nitromethyl)isoquinoline)

5-(Nitromethyl)isoquinoline is a nitro-substituted isoquinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its structure, featuring a nitromethyl group at the 5-position of the isoquinoline core, makes it a versatile intermediate for the preparation of more complex heterocyclic compounds. The nitro group enhances reactivity, facilitating further functionalization through reduction or nucleophilic substitution. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential therapeutic agents. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications. Proper handling is advised due to the potential sensitivity of the nitro group under certain conditions.
5-(nitromethyl)isoquinoline structure
5-(nitromethyl)isoquinoline structure
Product Name:5-(nitromethyl)isoquinoline
CAS No:2228546-52-7
MF:C10H8N2O2
MW:188.182722091675
CID:6335143
PubChem ID:165846212
Update Time:2025-11-03

5-(nitromethyl)isoquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-(nitromethyl)isoquinoline
    • 2228546-52-7
    • EN300-1727002
    • Inchi: 1S/C10H8N2O2/c13-12(14)7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6H,7H2
    • InChI Key: JTSUYBGJYQAKNM-UHFFFAOYSA-N
    • SMILES: [O-][N+](CC1=CC=CC2C=NC=CC1=2)=O

Computed Properties

  • Exact Mass: 188.058577502g/mol
  • Monoisotopic Mass: 188.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 58.7Ų

5-(nitromethyl)isoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1727002-1g
5-(nitromethyl)isoquinoline
2228546-52-7
1g
$986.0 2023-09-20
Enamine
EN300-1727002-5g
5-(nitromethyl)isoquinoline
2228546-52-7
5g
$2858.0 2023-09-20
Enamine
EN300-1727002-10g
5-(nitromethyl)isoquinoline
2228546-52-7
10g
$4236.0 2023-09-20
Enamine
EN300-1727002-0.05g
5-(nitromethyl)isoquinoline
2228546-52-7
0.05g
$827.0 2023-09-20
Enamine
EN300-1727002-0.1g
5-(nitromethyl)isoquinoline
2228546-52-7
0.1g
$867.0 2023-09-20
Enamine
EN300-1727002-0.25g
5-(nitromethyl)isoquinoline
2228546-52-7
0.25g
$906.0 2023-09-20
Enamine
EN300-1727002-0.5g
5-(nitromethyl)isoquinoline
2228546-52-7
0.5g
$946.0 2023-09-20
Enamine
EN300-1727002-1.0g
5-(nitromethyl)isoquinoline
2228546-52-7
1g
$986.0 2023-06-04
Enamine
EN300-1727002-2.5g
5-(nitromethyl)isoquinoline
2228546-52-7
2.5g
$1931.0 2023-09-20
Enamine
EN300-1727002-5.0g
5-(nitromethyl)isoquinoline
2228546-52-7
5g
$2858.0 2023-06-04

Additional information on 5-(nitromethyl)isoquinoline

5-(Nitromethyl)Isoquinoline: A Comprehensive Overview

The compound with CAS No 2228546-52-7, commonly referred to as 5-(nitromethyl)isoquinoline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of isoquinoline, a heterocyclic aromatic compound with a nitrogen atom in its structure. The addition of a nitromethyl group at the 5-position introduces unique electronic and structural properties that make it valuable for various applications.

Isoquinoline derivatives have long been studied for their potential in drug discovery. The nitromethyl group in 5-(nitromethyl)isoquinoline imparts strong electron-withdrawing effects, which can influence the molecule's reactivity and bioavailability. Recent studies have explored its role as a potential lead compound in the development of anti-cancer agents. For instance, research published in *Journal of Medicinal Chemistry* highlights its ability to inhibit specific kinase enzymes involved in tumor growth and metastasis.

In the realm of materials science, 5-(nitromethyl)isoquinoline has shown promise as a building block for advanced materials. Its aromaticity and functional group versatility make it an ideal candidate for constructing supramolecular assemblies and coordination polymers. A study in *Angewandte Chemie* demonstrated its use in forming self-assembled monolayers with potential applications in sensors and electronic devices.

The synthesis of 5-(nitromethyl)isoquinoline involves a multi-step process that typically begins with isoquinoline itself. The introduction of the nitromethyl group is achieved through nucleophilic substitution or coupling reactions, depending on the desired regiochemistry. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

From a pharmacokinetic standpoint, 5-(nitromethyl)isoquinoline exhibits favorable absorption profiles in preclinical models. Its lipophilic nature enhances permeability across biological membranes, which is crucial for drug delivery. However, further studies are required to evaluate its metabolic stability and potential toxicity profiles before it can be considered for clinical trials.

In conclusion, 5-(nitromethyl)isoquinoline represents a versatile platform for exploring new chemical entities with diverse applications. Its unique combination of structural features and functional groups positions it as a valuable tool in both academic research and industrial development. As ongoing research continues to uncover its full potential, this compound is poised to make significant contributions to the fields of medicine and materials science.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd